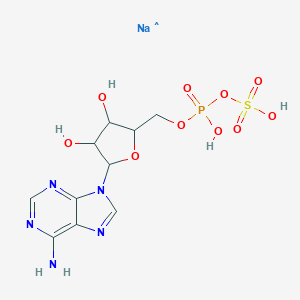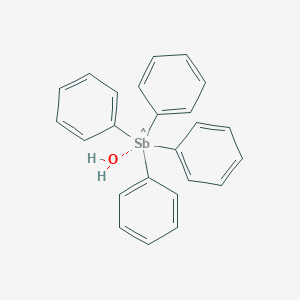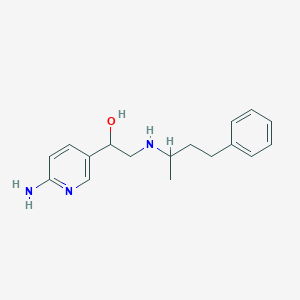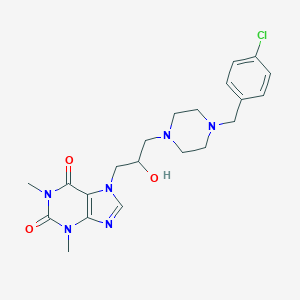
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. This compound has been used in various scientific research applications due to its unique properties.
Mecanismo De Acción
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, acts as a phosphodiesterase inhibitor, which leads to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). This, in turn, leads to the relaxation of smooth muscle cells, which is beneficial in diseases such as asthma and COPD. Theophylline also has anti-inflammatory effects, which further contributes to its therapeutic potential.
Efectos Bioquímicos Y Fisiológicos
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has various biochemical and physiological effects. It increases the heart rate and cardiac output, which can be beneficial in cardiovascular diseases. It also has a bronchodilator effect, which is beneficial in asthma and COPD. Theophylline has been shown to have anti-inflammatory effects, which can be beneficial in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has several advantages and limitations for lab experiments. It is a well-characterized compound with a known mechanism of action, which makes it a valuable tool for studying various physiological and biochemical processes. However, the compound has limited solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-. One potential direction is the development of new analogs with improved solubility and potency. Another potential direction is the study of the compound's effects on the immune system and its potential as an immunomodulatory agent. Additionally, the compound's potential as an anti-inflammatory agent and its effects on various signaling pathways could be further explored.
Conclusion:
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. It has been used in various scientific research applications and has potential as a therapeutic agent for various diseases. The compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Métodos De Síntesis
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, is synthesized by the reaction of 7-theophylline acetate with 3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropylamine in the presence of a base. The reaction proceeds at room temperature to yield the desired product in good yield.
Aplicaciones Científicas De Investigación
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)-, has been used in various scientific research applications. It has been studied for its potential as a therapeutic agent for various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and cardiovascular diseases. It has also been studied for its potential as an anti-inflammatory agent and for its effects on the immune system.
Propiedades
Número CAS |
19971-93-8 |
|---|---|
Nombre del producto |
Theophylline, 7-(3-(4-(p-chlorobenzyl)-1-piperazinyl)-2-hydroxypropyl)- |
Fórmula molecular |
C21H27ClN6O3 |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
7-[3-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H27ClN6O3/c1-24-19-18(20(30)25(2)21(24)31)28(14-23-19)13-17(29)12-27-9-7-26(8-10-27)11-15-3-5-16(22)6-4-15/h3-6,14,17,29H,7-13H2,1-2H3 |
Clave InChI |
ZHWPLLHVEZKHQL-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC4=CC=C(C=C4)Cl)O |
Sinónimos |
7-[3-[4-(4-Chlorophenylmethyl)-1-piperazinyl]-2-hydroxypropyl]-1,3-dimethyl-7H-purine-2,6(1H,3H)-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



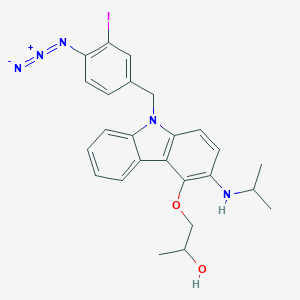

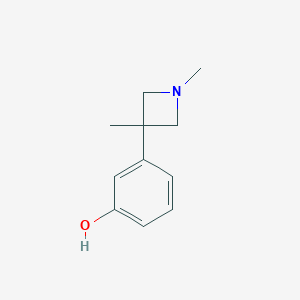
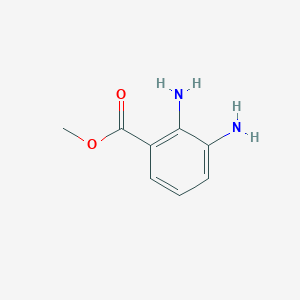
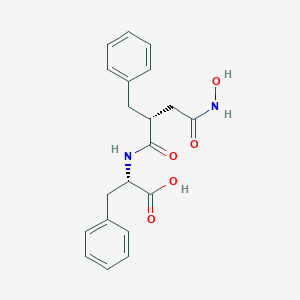
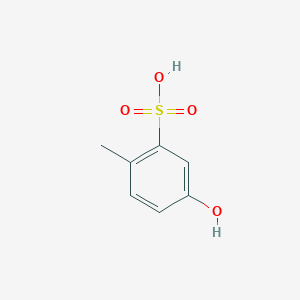
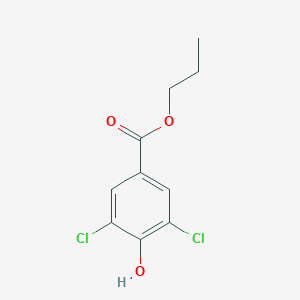
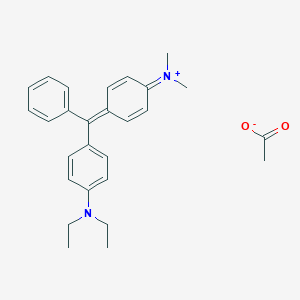

![6-[(2,2-Dimethylhydrazinyl)methylidene]-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B11987.png)

